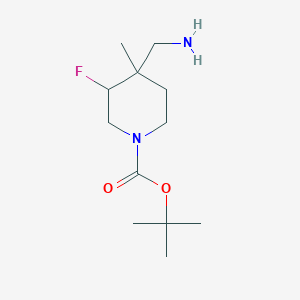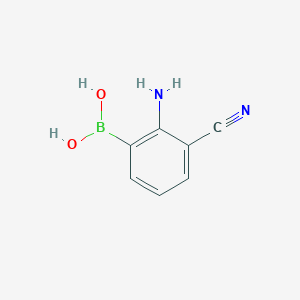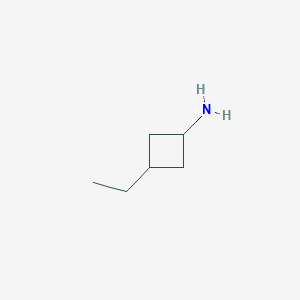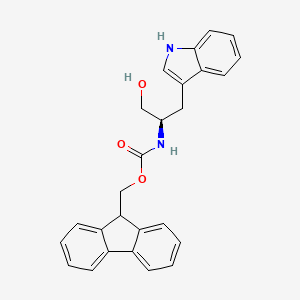![molecular formula C24H20N2O3 B12275098 (2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)
(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide est un composé organique complexe avec une structure unique qui combine un noyau chromène avec des groupes méthoxyphényle et méthylphényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser la 4-méthoxybenzaldéhyde avec la 4-méthylphénylamine pour former un intermédiaire imine. Cet intermédiaire subit ensuite une cyclisation avec un dérivé chromène approprié en conditions acides ou basiques pour produire le produit final. Les conditions réactionnelles exigent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, la rentabilité et la sécurité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des paramètres réactionnels et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe imine ou d'autres parties réductibles de la molécule.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes (Cl₂, Br₂) ou les nucléophiles (NH₃, OH⁻) peuvent être employés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des amines ou des alcools.
Applications de la recherche scientifique
(2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : La structure du composé lui permet d'interagir avec des molécules biologiques, ce qui le rend utile dans les dosages et les études biochimiques.
Médecine : Les applications thérapeutiques potentielles comprennent son utilisation comme composé de tête dans la découverte de médicaments pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de (2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut se lier aux sites actifs, inhibant ou modulant l'activité de ces cibles. Cette interaction peut déclencher une cascade d'événements biochimiques, conduisant à l'effet thérapeutique ou biologique souhaité.
Applications De Recherche Scientifique
(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Composés similaires
(2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide : partage des similitudes avec d'autres dérivés chromènes et des composés contenant des imines.
Phényléphrine : Un composé ayant une structure aromatique similaire mais des groupes fonctionnels et des applications différents.
Hydrure de positronium : Une molécule exotique avec une structure unique impliquant du positronium, bien que non directement liée en termes de fonctionnalité chimique.
Unicité
L'unicité de (2Z)-N-(4-méthoxyphényl)-2-[(4-méthylphényl)imino]-2H-chromène-3-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour diverses applications. Sa capacité à subir diverses réactions chimiques et à interagir avec des cibles biologiques en fait un composé polyvalent dans la recherche scientifique.
Propriétés
Formule moléculaire |
C24H20N2O3 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-(4-methylphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H20N2O3/c1-16-7-9-19(10-8-16)26-24-21(15-17-5-3-4-6-22(17)29-24)23(27)25-18-11-13-20(28-2)14-12-18/h3-15H,1-2H3,(H,25,27) |
Clé InChI |
GCOIHKWTBVUYHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


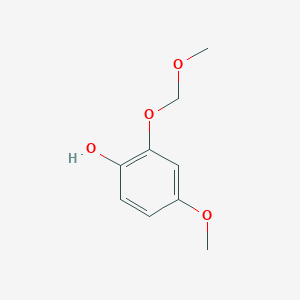
![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)
![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)
![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12275024.png)
![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)
